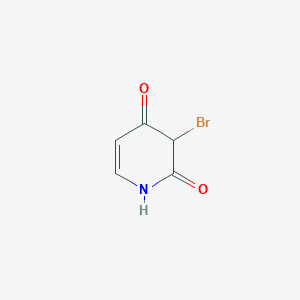
H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH is a peptide consisting of a sequence of amino acids: lysine, glutamic acid, methionine, proline, phenylalanine, proline, lysine, tyrosine, proline, valine, glutamic acid, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptides by changing the sequence of amino acids.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH can undergo several types of chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Peptides like H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their roles in cellular processes and signaling pathways.
Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can bind to cell surface receptors and initiate signaling cascades that lead to various cellular responses. The pathways involved can include activation of kinases, modulation of gene expression, and changes in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Examples include H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-NH2 and H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OMe .
H-Lys-Glu-Met-Pro-Phe-Pro-Lys-Tyr-Pro-Val-Glu-Pro-OH: can be compared to other peptides with similar sequences but different amino acid compositions.
Uniqueness
- The specific sequence of This compound confers unique properties, such as its binding affinity to certain receptors or its stability under physiological conditions.
- Differences in amino acid composition can lead to variations in biological activity, making each peptide unique in its function and application.
Propiedades
Fórmula molecular |
C70H104N14O18S |
|---|---|
Peso molecular |
1461.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C70H104N14O18S/c1-41(2)58(65(96)77-48(28-30-57(88)89)66(97)84-37-14-22-55(84)70(101)102)80-64(95)54-21-13-36-83(54)68(99)50(40-43-23-25-44(85)26-24-43)78-60(91)46(18-8-10-33-72)75-62(93)52-19-12-35-82(52)69(100)51(39-42-15-5-4-6-16-42)79-63(94)53-20-11-34-81(53)67(98)49(31-38-103-3)76-61(92)47(27-29-56(86)87)74-59(90)45(73)17-7-9-32-71/h4-6,15-16,23-26,41,45-55,58,85H,7-14,17-22,27-40,71-73H2,1-3H3,(H,74,90)(H,75,93)(H,76,92)(H,77,96)(H,78,91)(H,79,94)(H,80,95)(H,86,87)(H,88,89)(H,101,102)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 |
Clave InChI |
DHSSCSUADMGGLP-NLTZIHFZSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


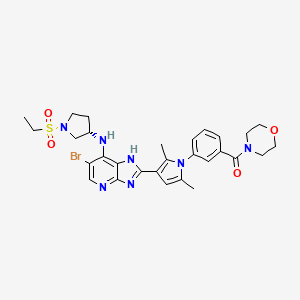
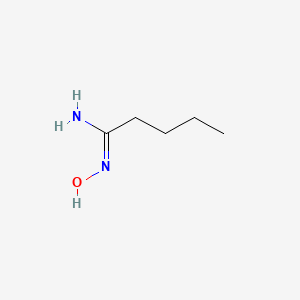
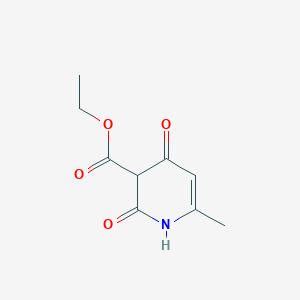
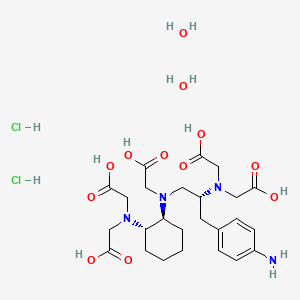
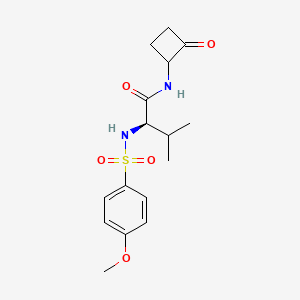
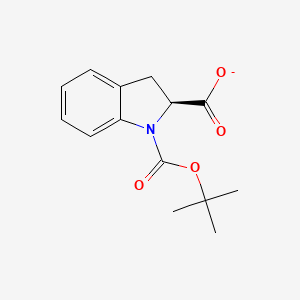
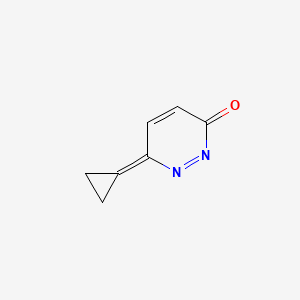
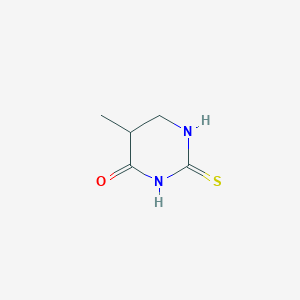
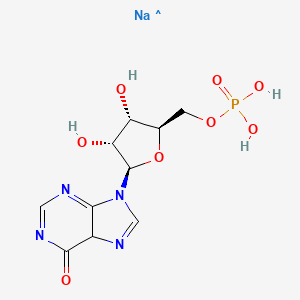
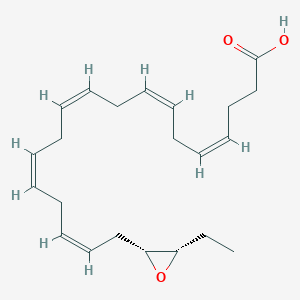
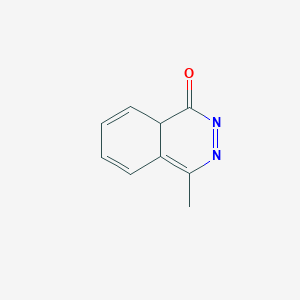

![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12362522.png)
